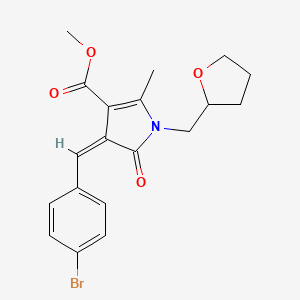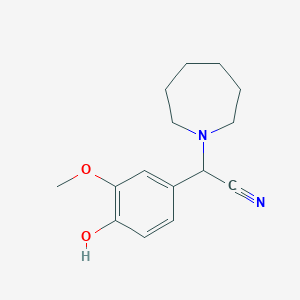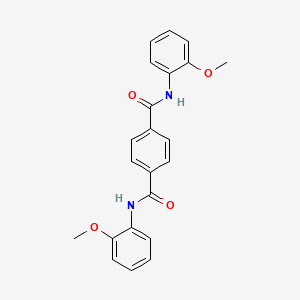![molecular formula C29H23ClN2OS B11638784 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B11638784.png)
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones to form indoles . This is followed by N-alkylation and other functional group transformations to introduce the benzyl, phenylsulfanyl, and chlorophenyl groups .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylic and indole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with proteins and enzymes.
Medicine: It has potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows the compound to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and neurotransmitter production.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure, known for its effects on the central nervous system.
Uniqueness
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl, phenylsulfanyl, and chlorophenyl groups differentiates it from other indole derivatives, potentially leading to unique interactions and applications .
Properties
Molecular Formula |
C29H23ClN2OS |
|---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-(1-benzyl-3-phenylsulfanylindol-2-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C29H23ClN2OS/c30-24-16-8-9-17-25(24)31-28(33)19-27-29(34-22-13-5-2-6-14-22)23-15-7-10-18-26(23)32(27)20-21-11-3-1-4-12-21/h1-18H,19-20H2,(H,31,33) |
InChI Key |
ZKVRLNXPMGUEGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2CC(=O)NC4=CC=CC=C4Cl)SC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638701.png)
![3-Ethyl-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11638710.png)

![(6Z)-2-butyl-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638729.png)
![(5Z)-5-({3-Chloro-4-[(4-iodophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11638730.png)

![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11638736.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11638741.png)
![2-[(2-Furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11638749.png)
![Pyrimido[5,4-b]benzofurane, 2-(4-chlorophenyl)-4-(1-piperidyl)-](/img/structure/B11638752.png)

![5-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}pyrimidine-4,6-diamine](/img/structure/B11638760.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11638768.png)
![(4E)-4-{hydroxy[4-(morpholin-4-ylsulfonyl)phenyl]methylidene}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B11638770.png)
